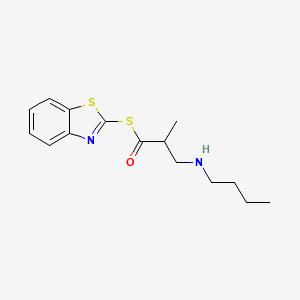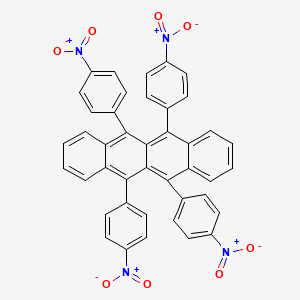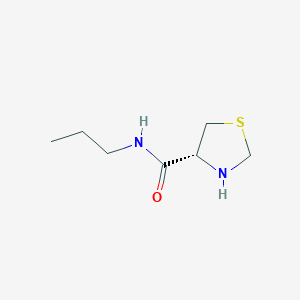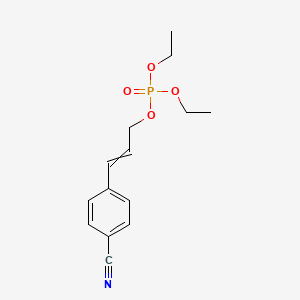
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide is a chemical compound with the molecular formula C23H19N3O2 and a molecular weight of 369.42 g/mol This compound is known for its unique structure, which includes an isoquinoline moiety and a phenoxyphenyl group attached to a glycinamide backbone
Preparation Methods
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide typically involves the reaction of isoquinoline derivatives with phenoxyphenyl amines under specific conditions. One common synthetic route includes the use of N-(isoquinolin-6-yl)-2-((3-phenoxyphenyl)amino)acetamide as an intermediate . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:
- N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
These compounds share a similar isoquinoline and glycinamide backbone but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
920513-38-8 |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-phenoxyanilino)acetamide |
InChI |
InChI=1S/C23H19N3O2/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChI Key |
AECZEBLDWMXATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
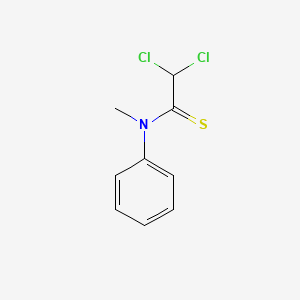
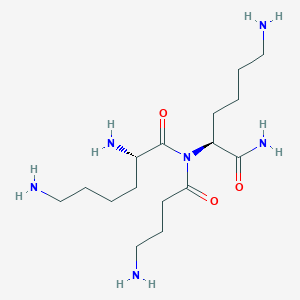
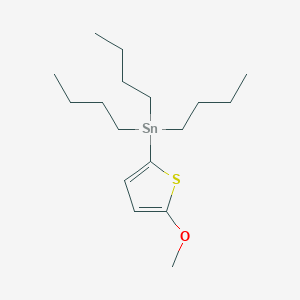
![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
